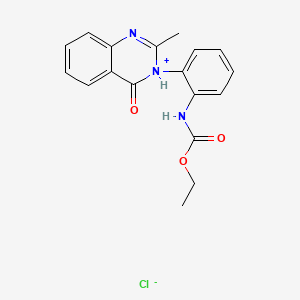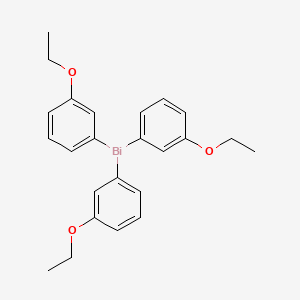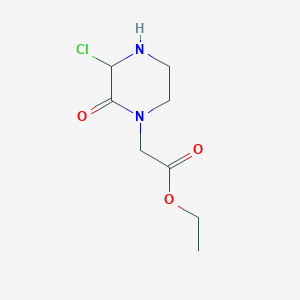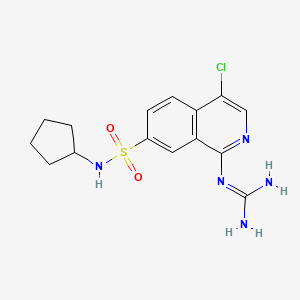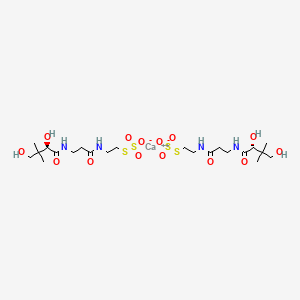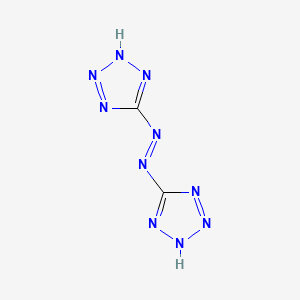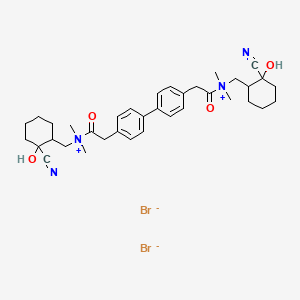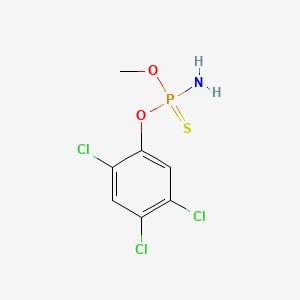
Dow ET-15
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dow ET-15 is a compound developed by Dow Chemical Company, known for its applications in various industrial processes. It is a macroporous polystyrene-based cation exchange resin bearing strongly acidic sulfonic groups. This compound is widely used as a heterogeneous catalyst in organic synthesis, particularly in reactions requiring acid catalysis .
Métodos De Preparación
Análisis De Reacciones Químicas
Dow ET-15 undergoes various types of chemical reactions, primarily those involving acid catalysis. Some of the common reactions include:
Esterification: this compound catalyzes the reaction between carboxylic acids and alcohols to form esters.
Etherification: It facilitates the formation of ethers from alcohols.
Oxidation: this compound can catalyze the oxidation of organic compounds.
Condensation: It is used in condensation reactions to form larger molecules from smaller ones.
Cyclization: this compound aids in the formation of cyclic compounds from linear precursors.
Electrophilic Aromatic Substitution: It catalyzes the substitution of hydrogen atoms in aromatic rings with electrophiles.
Common reagents used in these reactions include carboxylic acids, alcohols, aldehydes, and ketones. The major products formed depend on the specific reaction but often include esters, ethers, and various cyclic compounds .
Aplicaciones Científicas De Investigación
Dow ET-15 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Dow ET-15 involves its strongly acidic sulfonic groups, which act as proton donors in catalytic reactions. These groups facilitate the formation of reactive intermediates, such as carbocations, which then undergo further transformations to yield the desired products. The macroporous structure of this compound provides a large surface area for reactions to occur, enhancing its catalytic efficiency .
Comparación Con Compuestos Similares
Dow ET-15 is often compared with other cation exchange resins, such as Amberlyst 15. While both compounds share similar properties and applications, this compound is known for its higher thermal stability and greater resistance to oxidation . Other similar compounds include:
Amberlyst 15: A widely used cation exchange resin with similar catalytic properties.
Nafion: A perfluorinated sulfonic acid resin used in various catalytic applications.
Dowex 50WX2: Another cation exchange resin with strong acidic properties.
This compound stands out due to its unique combination of high acidity, thermal stability, and resistance to oxidation, making it a preferred choice for many industrial and research applications .
Propiedades
Número CAS |
2591-66-4 |
|---|---|
Fórmula molecular |
C7H7Cl3NO2PS |
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
1-[amino(methoxy)phosphinothioyl]oxy-2,4,5-trichlorobenzene |
InChI |
InChI=1S/C7H7Cl3NO2PS/c1-12-14(11,15)13-7-3-5(9)4(8)2-6(7)10/h2-3H,1H3,(H2,11,15) |
Clave InChI |
WRWBHVIYUCQSIA-UHFFFAOYSA-N |
SMILES canónico |
COP(=S)(N)OC1=CC(=C(C=C1Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



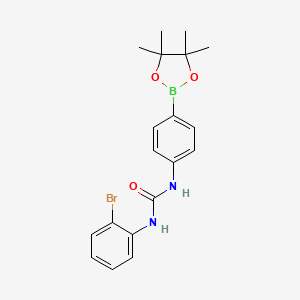
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
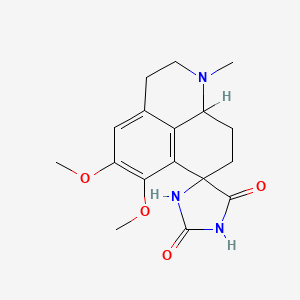
![Propionic acid-[3]pyridylmethyl ester](/img/structure/B13743419.png)
